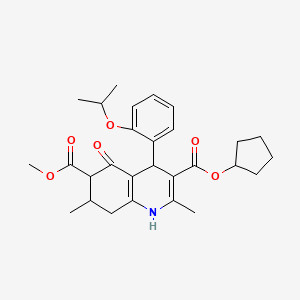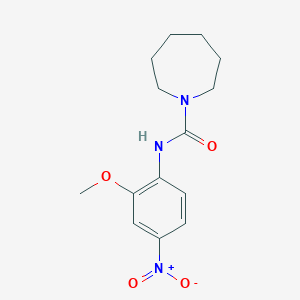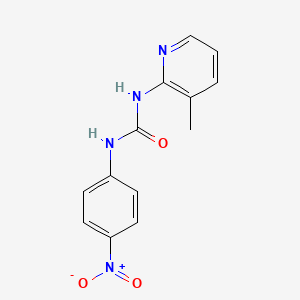
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)thiourea
描述
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)thiourea (or known as NNPTU) is a chemical compound that belongs to the thiourea family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of NNPTU is not fully understood. However, it is believed that NNPTU exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, NNPTU has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also activates the p38 MAPK pathway, which induces apoptosis in cancer cells. In addition, NNPTU has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
NNPTU has been shown to have various biochemical and physiological effects in the body. In cancer cells, NNPTU has been shown to induce cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors. In addition, NNPTU has anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. In the brain, NNPTU has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
NNPTU has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. It also has low toxicity, which makes it safe to use in cell culture and animal studies. However, NNPTU has some limitations. It is not very water-soluble, which makes it difficult to administer orally. It also has poor bioavailability, which means that only a small amount of the compound reaches the target tissues.
未来方向
There are several future directions for NNPTU research. First, more studies are needed to elucidate the exact mechanism of action of NNPTU in different diseases. Second, the development of more water-soluble and bioavailable derivatives of NNPTU could improve its therapeutic potential. Third, the use of NNPTU in combination with other drugs could enhance its efficacy and reduce side effects. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of NNPTU in humans.
Conclusion:
NNPTU is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. However, more research is needed to fully understand its mechanism of action and improve its therapeutic potential.
科学研究应用
NNPTU has been studied for its potential therapeutic applications in various diseases. In cancer research, NNPTU has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, NNPTU has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-nitrophenyl)-3-(1-propylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-9-18-10-7-13(8-11-18)17-15(22)16-12-3-5-14(6-4-12)19(20)21/h3-6,13H,2,7-11H2,1H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUZPQWZOQLNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4131530.png)


![ethyl 1-[4-(1H-imidazol-1-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B4131565.png)
![methyl 2-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4131590.png)
![2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B4131591.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4131594.png)
![1-cyclopropyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4131598.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4131608.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B4131617.png)
![N~1~-[2-(methylthio)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4131625.png)
![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4131626.png)

